

Application Note: 3-Amino-L-tyrosine for Advanced Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-L-tyrosine

Cat. No.: B112440

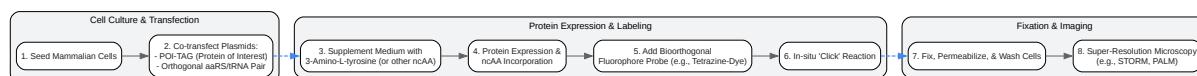
[Get Quote](#)

Introduction

Super-resolution microscopy (SRM) techniques, such as STORM, PALM, and STED, have broken the diffraction barrier of light, enabling visualization of cellular structures with nanoscale precision.^{[1][2]} A critical determinant of the quality of SRM imaging is the method used to fluorescently label the protein of interest. Traditional methods like fluorescent protein (FP) fusions or immunolabeling suffer from limitations such as large label size, which can cause steric hindrance and linkage error, and the potential for disrupting protein function.^{[3][4]}

The genetic code expansion (GCE) technique offers a powerful solution to these challenges.^[5] By reprogramming the cell's translational machinery, a non-canonical amino acid (ncAA) like **3-Amino-L-tyrosine** (AY) can be site-specifically incorporated into a target protein.^{[3][6]} This ncAA then serves as a precise chemical handle for attaching small, bright, and photostable organic fluorophores via bioorthogonal "click chemistry," providing a superior labeling strategy for high-fidelity super-resolution imaging.^{[6][7]}

This application note details the use of **3-Amino-L-tyrosine** and other ncAAs through GCE for SRM applications, providing a generalized protocol for researchers in cell biology and drug development.


Principle of the Method: Genetic Code Expansion and Bioorthogonal Labeling

The core of this technique is a two-step process that enables precise protein labeling inside living cells.^[3]

- Site-Specific Incorporation of **3-Amino-L-tyrosine**: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the cell along with a plasmid encoding the protein of interest.^[5] The protein's gene is modified to contain an amber stop codon (UAG) at the desired labeling site. The orthogonal synthetase specifically charges its cognate tRNA with **3-Amino-L-tyrosine** (supplied in the culture medium). When the ribosome encounters the UAG codon, the charged tRNA incorporates AY, producing a full-length protein containing the ncAA at a single, defined position.^[3]
- Bioorthogonal "Click" Labeling: The amino group on the phenyl ring of the incorporated **3-Amino-L-tyrosine** can serve as a chemical handle. More commonly, ncAAs with highly specific reactive groups like alkynes or azides are used.^{[3][4]} A small organic fluorophore, conjugated to a complementary reactive partner (e.g., a tetrazine for reaction with a trans-cyclooctene-modified ncAA), is then added to the cells.^[4] A rapid and highly specific bioorthogonal cycloaddition reaction ("click chemistry") occurs, covalently attaching the fluorophore directly to the target protein with minimal perturbation.^[6]

This methodology provides unparalleled control over the labeling process, enabling the use of superior fluorophores for demanding imaging techniques like STORM, which relies on the photoswitching of individual dyes.^{[2][8]}

Experimental Workflow for Site-Specific Protein Labeling

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with non-canonical amino acids for SRM.

Application Notes

Advantages Over Conventional Labeling Methods

The GCE-based labeling strategy offers significant benefits for super-resolution imaging compared to traditional approaches.

Feature	Genetic Code Expansion (GCE)	Fluorescent Proteins (FPs)	Immunolabeling (Antibodies)
Label Size	< 1 kDa (fluorophore only)	~27 kDa	~150 kDa
Linkage Error	Minimal (< 1 nm)	Fused to N/C terminus or in loops	Large (10-20 nm)
Specificity	Site-specific within a single protein	Protein-specific	Can have off-target binding
Stoichiometry	1:1 (dye:protein)	1:1 (FP:protein)	Variable (multiple antibodies per target)
Fluorophore Choice	Flexible; can use bright, photostable dyes	Limited to FP properties (e.g., lower photon output)	Limited by conjugated primary/secondary antibodies
Live-Cell Imaging	Yes, with cell-permeant dyes ^[3]	Yes, the gold standard	Difficult, typically requires fixation/permeabilization

Application in Creating Novel Fluorescent Proteins

Beyond its use as a labeling handle, **3-Amino-L-tyrosine** (AY) can be directly incorporated into the chromophore of fluorescent proteins to alter their spectral properties. Introducing AY into circularly permuted Green Fluorescent Protein (cpGFP) has been shown to produce red-shifted fluorescence.^[9] This approach is promising for developing new classes of red fluorescent proteins and biosensors, which are highly desirable for imaging due to reduced phototoxicity and cellular autofluorescence.^[9]

The following data summarizes the characterization of AY-derived cpGFP variants.

Protein Variant	Excitation Max (nm)	Emission Max (nm)	Fluorescence Lifetime (ns)
aY-cpGFP	-	-	~1.8
O-aY-cpFP1	512	571	~2.5
R-aY-cpFP1	-	-	~1.8

Data adapted from studies on engineered aY-derived cpFPs.[\[9\]](#)
The variants O-aY-cpFP1 and R-aY-cpFP1 were engineered for enhanced brightness.

Protocols

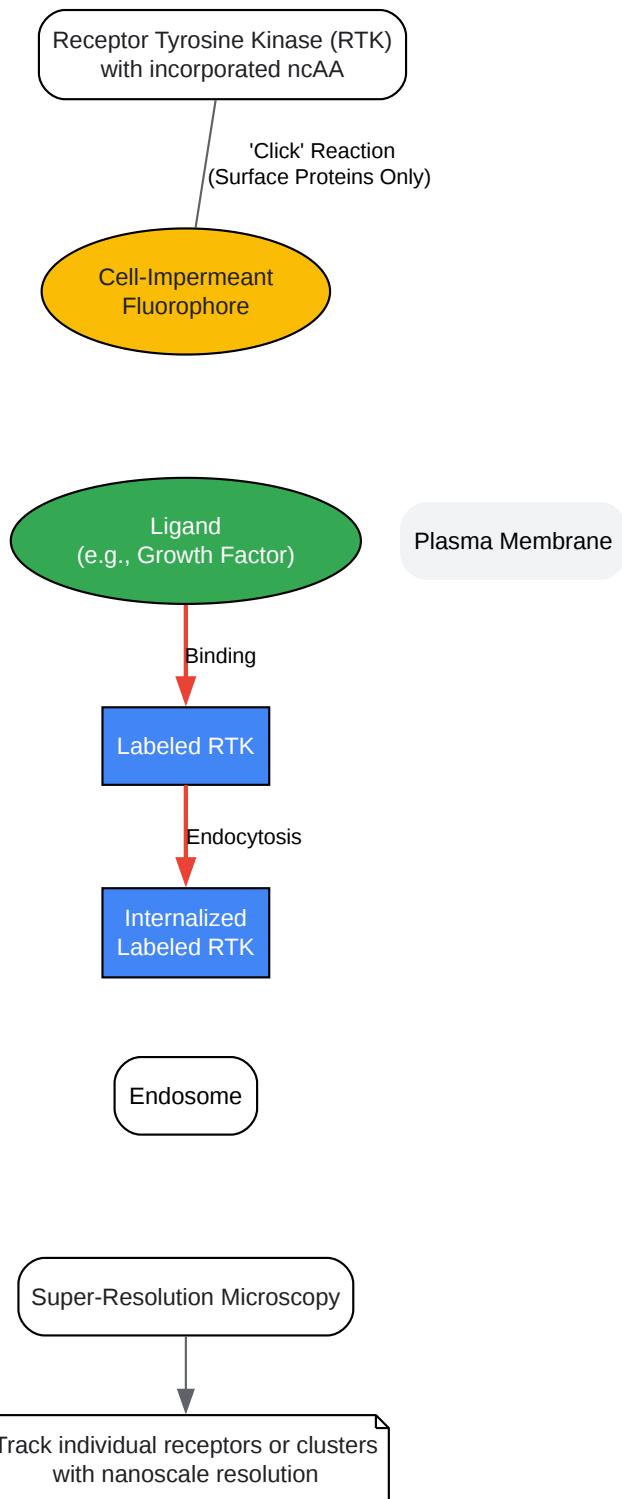
Protocol 1: Site-Specific Labeling of Intracellular Proteins in Mammalian Cells

This protocol provides a general framework for labeling a target protein in mammalian cells (e.g., HEK293T or U2OS) using GCE and click chemistry, adapted from established methodologies.[\[3\]](#)[\[9\]](#)

Materials:

- HEK293T cells
- DMEM with 10% FBS
- Plasmid for the protein of interest (POI) with a UAG codon at the desired site (e.g., POI-Y150TAG-EGFP)
- Plasmid for the orthogonal synthetase/tRNA pair (e.g., for incorporating a BCNK-lysine ncAA)

- Transfection reagent (e.g., PEI, Lipofectamine)
- Non-canonical amino acid (e.g., BCNK, TCOK, or **3-Amino-L-tyrosine**), typically 0.5-2 mM solution
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF647) for STORM
- Fixation buffer: 4% (w/v) paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% (v/v) Triton X-100 in PBS
- Blocking buffer: 3% (w/v) BSA in PBS
- STORM imaging buffer[10]


Procedure:

- Cell Seeding: Seed HEK293T cells on glass-bottom dishes suitable for microscopy to reach ~40-50% confluence on the day of transfection.
- Transfection: Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using your preferred transfection reagent according to the manufacturer's protocol.
- ncAA Incorporation: After 24 hours, replace the medium with fresh DMEM/10% FBS supplemented with the ncAA (e.g., 1 mM **3-Amino-L-tyrosine** or 250 μ M BCNK). Culture for another 24-48 hours to allow for protein expression and ncAA incorporation.
- Fluorophore Labeling (Live Cell):
 - Wash the cells once with warm DPBS.
 - Incubate the cells with the tetrazine-fluorophore conjugate (e.g., 5-10 μ M in complete medium) for 30-60 minutes at 37°C.
 - Wash the cells three times with warm DPBS to remove excess dye.
- Fixation and Permeabilization:

- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize with 0.1% Triton X-100 for 10 minutes.
- Wash three times with PBS.
- (Optional) Block with 3% BSA for 30 minutes to reduce nonspecific binding.
- Imaging:
 - Replace the PBS with a freshly prepared STORM imaging buffer.
 - Proceed with super-resolution imaging on a STORM-capable microscope. Acquire a large sequence of images while driving the fluorophores into a dark state with a high-power laser and capturing the stochastic, single-molecule emission events.[\[11\]](#)

Application Logic: Studying Protein Trafficking

GCE-based labeling is ideal for pulse-chase experiments to study protein dynamics, such as the trafficking of receptor tyrosine kinases (RTKs) upon ligand stimulation.

[Click to download full resolution via product page](#)

Caption: Using GCE to track receptor internalization with super-resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Genetic Code Expansion Enables Live-Cell and Super-Resolution Imaging of Site-Specifically Labeled Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic code expansion enabled site-specific dual-color protein labeling: superresolution microscopy and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases | eLife [elifesciences.org]
- 8. The effect of photoswitching kinetics and labeling densities on super-resolution fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolution doubling in 3D-STORM imaging through improved buffers. [sonar.ch]
- 11. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Note: 3-Amino-L-tyrosine for Advanced Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112440#3-amino-l-tyrosine-applications-in-super-resolution-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com